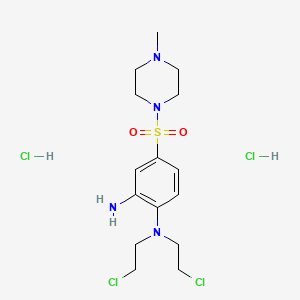
1-((3-Amino-4-(bis(2-chloroethyl)amino)phenyl)sulphonyl)-4-methylpiperazine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((3-Amino-4-(bis(2-chloroethyl)amino)phenyl)sulphonyl)-4-methylpiperazine dihydrochloride is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique chemical structure, which includes a piperazine ring, a sulfonyl group, and bis(2-chloroethyl)amino groups, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3-Amino-4-(bis(2-chloroethyl)amino)phenyl)sulphonyl)-4-methylpiperazine dihydrochloride typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the bis(2-chloroethyl)amino group: This step involves the reaction of 2-chloroethylamine with a suitable precursor to form the bis(2-chloroethyl)amino group.
Attachment of the sulfonyl group: The sulfonyl group is introduced through a sulfonation reaction, where a sulfonyl chloride reacts with the amino group on the aromatic ring.
Formation of the piperazine ring: The piperazine ring is formed by reacting the intermediate compound with a suitable piperazine derivative.
Final assembly and purification: The final compound is assembled by combining the intermediate products and purifying the final product through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes:
Batch or continuous flow reactors: These reactors are used to carry out the chemical reactions under controlled conditions.
Purification techniques: Techniques such as distillation, crystallization, and chromatography are employed to purify the final product.
Quality control: Analytical methods like HPLC, NMR, and mass spectrometry are used to ensure the purity and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-((3-Amino-4-(bis(2-chloroethyl)amino)phenyl)sulphonyl)-4-methylpiperazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and alcohols under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with different functional groups replacing the chlorine atoms.
Wissenschaftliche Forschungsanwendungen
1-((3-Amino-4-(bis(2-chloroethyl)amino)phenyl)sulphonyl)-4-methylpiperazine dihydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in cancer treatment due to its ability to interfere with DNA replication.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-((3-Amino-4-(bis(2-chloroethyl)amino)phenyl)sulphonyl)-4-methylpiperazine dihydrochloride involves its interaction with cellular components, particularly DNA. The bis(2-chloroethyl)amino groups can form covalent bonds with DNA, leading to cross-linking and disruption of DNA replication and transcription. This mechanism is similar to that of other alkylating agents used in cancer therapy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chlorambucil: An alkylating agent used in cancer treatment with a similar mechanism of action.
Cyclophosphamide: Another alkylating agent with broad applications in cancer therapy.
Melphalan: Used in the treatment of multiple myeloma and ovarian cancer.
Uniqueness
1-((3-Amino-4-(bis(2-chloroethyl)amino)phenyl)sulphonyl)-4-methylpiperazine dihydrochloride is unique due to its specific chemical structure, which combines a piperazine ring, a sulfonyl group, and bis(2-chloroethyl)amino groups
Eigenschaften
CAS-Nummer |
35898-78-3 |
|---|---|
Molekularformel |
C15H26Cl4N4O2S |
Molekulargewicht |
468.3 g/mol |
IUPAC-Name |
1-N,1-N-bis(2-chloroethyl)-4-(4-methylpiperazin-1-yl)sulfonylbenzene-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C15H24Cl2N4O2S.2ClH/c1-19-8-10-21(11-9-19)24(22,23)13-2-3-15(14(18)12-13)20(6-4-16)7-5-17;;/h2-3,12H,4-11,18H2,1H3;2*1H |
InChI-Schlüssel |
IVNWLMSWCBZIIR-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)N(CCCl)CCCl)N.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[4-(Diethylamino)but-2-yn-1-yl]oxy}ethan-1-ol](/img/structure/B14686785.png)
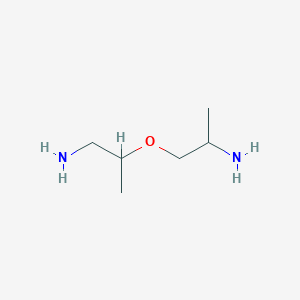
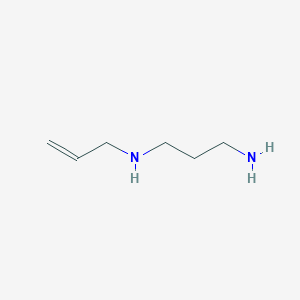

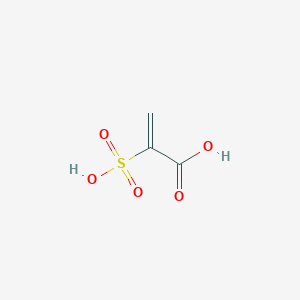
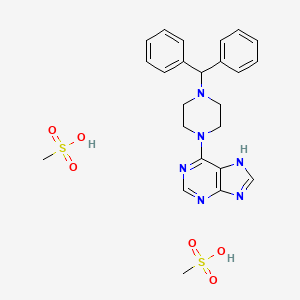
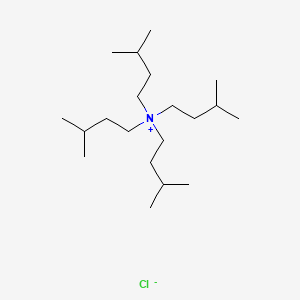
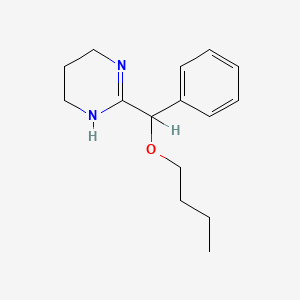
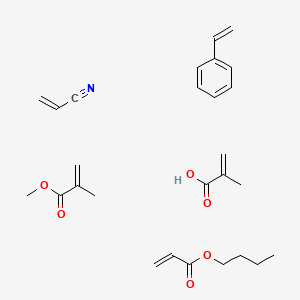
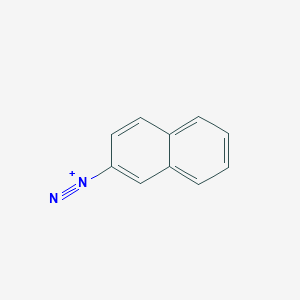
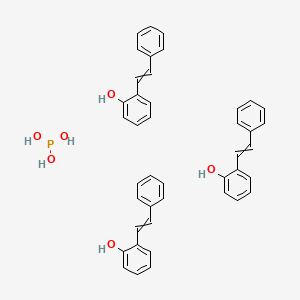
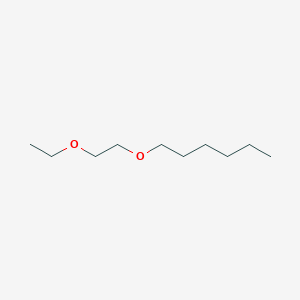
![1-[(1R,5R,6S,9S)-9,12-dihydroxy-6,16-dimethyl-10,19-dioxa-16-azahexacyclo[12.5.3.15,9.01,14.02,11.06,11]tricosa-2,21-dien-22-yl]ethyl 4,5-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B14686875.png)

